4-Chloro-2-methylthiophenol

Overview

Description

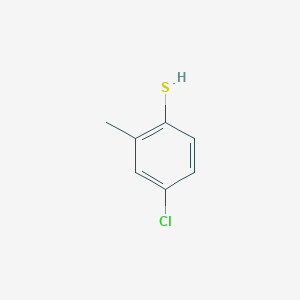

4-Chloro-2-methylthiophenol is a compound that is structurally related to various synthesized chlorophenyl compounds with potential applications in material science and pharmaceutical chemistry. Although the provided papers do not directly discuss 4-Chloro-2-methylthiophenol, they provide insights into similar compounds that can help infer the properties and reactivity of 4-Chloro-2-methylthiophenol.

Synthesis Analysis

The synthesis of related chlorophenyl compounds typically involves the reaction of chlorophenyl precursors with other organic molecules. For instance, 2-(4-Chlorophenyl)-2-oxoethyl 3-methylbenzoate is synthesized using 4-chlorophenacyl bromide and 2-methylbenzoic acid in a DMF medium at room temperature, indicating that similar conditions could potentially be used for synthesizing 4-Chloro-2-methylthiophenol . The synthesis process is often followed by purification and characterization using techniques such as X-ray diffraction.

Molecular Structure Analysis

The molecular structure of chlorophenyl compounds is often confirmed using single-crystal X-ray diffraction studies. The geometrical parameters obtained from these studies are usually in agreement with those calculated using computational methods such as Density Functional Theory (DFT) . The molecular structure is highly relevant as it can influence the physical properties and reactivity of the compound.

Chemical Reactions Analysis

Chlorophenyl compounds can participate in various chemical reactions due to the presence of reactive functional groups. The reactivity can be influenced by the electron-donating or withdrawing nature of substituents on the phenyl ring. For example, the presence of a chloro substituent can affect the electron density and thus the reactivity of the compound . The specific reactions that 4-Chloro-2-methylthiophenol can undergo would depend on its functional groups and the steric and electronic environment provided by the methylthio and chloro substituents.

Physical and Chemical Properties Analysis

The physical properties such as color and crystallinity can vary depending on the substitution pattern on the phenyl ring. For instance, the solid-state color of 2-methyl-3-chlorophenylthio-1,4-naphthalenedione changes with the position of the chloro group . The chemical properties, including stability and electronic properties, can be analyzed using NBO analysis and HOMO-LUMO analysis, which provide insights into hyper-conjugative interactions and charge delocalization within the molecule . The presence of chloro and methylthio groups in 4-Chloro-2-methylthiophenol would similarly affect its physical and chemical properties, potentially leading to unique reactivity patterns and applications.

Scientific Research Applications

Application 1: Electrochemical Sensor for Herbicide Detection

- Summary of the Application: 4-Chloro-2-methylthiophenol is used in the development of an electrochemical sensor for the quantitative determination of the herbicide 4-chloro-2-methylphenoxyacetic acid (MCPA) and its main transformation product 4-chloro-2-methylphenol in natural waters .

- Methods of Application or Experimental Procedures: A polyaniline/carbon nanotube (CNT) cyclodextrin matrix (PANI-β-CD/MWCNT)-based electrochemical sensor was developed. A simple cyclic voltammetry-based electrochemical methodology, in phosphate buffer solution at pH 6.0, was used to develop a method to determine both MCPA and 4-chloro-2-methylphenol, without any previous extraction or derivatization steps .

- Results or Outcomes: A linear concentration range (10 to 50 μmol L −1) and detection limits of 1.1 and 1.9 μmol L −1, respectively, were achieved using optimized cyclic voltammetric parameters. The proposed method was successfully applied to the determination of MCPA and 4-chloro-2-methylphenol in natural water samples with satisfactory recoveries (94 to 107 %) and in good agreement with the results obtained by an established high-performance liquid chromatography technique .

Application 2: Fluorescent Probe for the Detection of 4-Methylthiophenol

- Summary of the Application: 4-Chloro-2-methylthiophenol is used in the synthesis of a fluorescent probe (QFR) for the detection of 4-methylthiophenol . This probe is unique as it detects 4-methylthiophenol but does not respond to thiophenol .

Application 3: Mass Spectrometry

- Summary of the Application: 4-Chloro-2-methylthiophenol is used in mass spectrometry, which is a powerful tool for the analysis of complex mixtures, identification of molecules, and study of biochemical, organic, and inorganic compounds .

- Methods of Application or Experimental Procedures: The compound is introduced into the mass spectrometer and ionized. The ions are then separated according to their mass-to-charge ratio and detected. The resulting spectrum represents the distribution of ions in the sample .

- Results or Outcomes: The mass spectrum of 4-Chloro-2-methylthiophenol can be used to identify the compound in a sample or to determine its molecular structure .

properties

IUPAC Name |

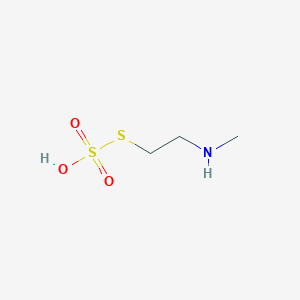

4-chloro-2-methylbenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClS/c1-5-4-6(8)2-3-7(5)9/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIUPEFSJLWXHJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

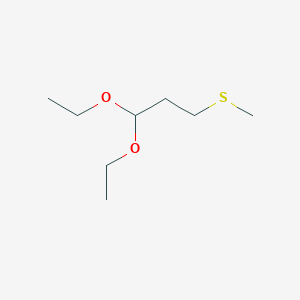

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50938041 | |

| Record name | 4-Chloro-2-methylbenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50938041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-methylthiophenol | |

CAS RN |

17178-01-7 | |

| Record name | 4-Chloro-2-methylbenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50938041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![potassium;[(Z)-[4-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbutylidene]amino] sulfate](/img/structure/B91168.png)